N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenol and 2-methoxyphenylpyridazine. The synthesis could involve:
Nitration and Reduction: Nitration of 4-acetamidophenol followed by reduction to obtain the corresponding amine.
Coupling Reaction: Coupling of the amine with 2-methoxyphenylpyridazine under specific conditions to form the desired product.
Purification: Purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives or pyridazine-containing compounds.
N-(4-acetamidophenyl)-2-{[6-(2-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide: Similar structure but with a chloro group instead of a methoxy group.
N-(4-acetamidophenyl)-2-{[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-15-7-9-16(10-8-15)23-20(27)13-29-21-12-11-18(24-25-21)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHKFHISMASDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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